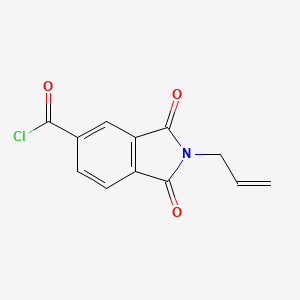
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a complex organic compound with a unique structure that includes a dioxoisoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride typically involves multiple steps. One common method includes the reaction of phthalic anhydride with allylamine to form the intermediate 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dioxoisoindole core.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amide derivative.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action for 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of the compound.
N-Substituted Isoindoles: Compounds with similar core structures but different substituents.
Dioxoisoindole Derivatives: Various derivatives with modifications to the dioxoisoindole core.
Uniqueness
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
53616-71-0 |
|---|---|
Molekularformel |
C12H8ClNO3 |
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
1,3-dioxo-2-prop-2-enylisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO3/c1-2-5-14-11(16)8-4-3-7(10(13)15)6-9(8)12(14)17/h2-4,6H,1,5H2 |
InChI-Schlüssel |
YISMMDWVECVVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















